3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Medicinal chemists seeking CNS-penetrant or PRC2-targeted scaffolds often face supply chain inconsistencies for substituted pyrrolidines. Procure 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride (CAS 1184994-85-1) from BenchChem, a verified building block with a validated 350 nM IC50 against EED. - CNS Drug Design: Optimized LogP (2.84) for BBB penetration and neurotransmitter modulation. - Cancer Epigenetics: Established EED inhibition benchmark for PRC2-mediated cancer SAR. - HIV/Inflammation: Confirmed CCR5 antagonist scaffold for HIV entry inhibition. - Supply Assurance: Standardized hydrochloride salt, global delivery, and consistent batch quality.

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66 g/mol
CAS No. 1184994-85-1
Cat. No. B1451068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride
CAS1184994-85-1
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
InChIKeyAHTXNJLFHZWIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride (CAS 1184994-85-1) Procurement Guide for CNS Drug Discovery Research


3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride (CAS 1184994-85-1) is a pyrrolidine-based heterocyclic building block featuring a 3,4-difluorophenoxy substituent and a secondary amine center. The compound has a molecular weight of 235.66 g/mol and a calculated LogP value of 2.83630, indicating moderate lipophilicity . Structurally, it belongs to the class of 3-aryloxy pyrrolidines, a scaffold frequently employed in medicinal chemistry for modulating central nervous system (CNS) targets, including monoamine transporters and various G protein-coupled receptors (GPCRs) [1].

Why 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride Cannot Be Interchanged with Common Pyrrolidine Analogs


Generic substitution of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride with simpler pyrrolidine analogs (e.g., unsubstituted pyrrolidine or 3-phenylpyrrolidine) is not scientifically justified for CNS-targeted research. The 3,4-difluorophenoxy moiety significantly alters key molecular properties, including lipophilicity (LogP), electronic distribution, and metabolic stability, which directly impact target engagement, blood-brain barrier (BBB) penetration, and in vivo pharmacokinetics . Substituting with the closely related 3-(3,4-difluorophenyl)pyrrolidine (lacking the ether oxygen) or the free base form would yield a different molecular profile, potentially compromising the specific binding interactions and selectivity profiles documented in primary research for this exact substitution pattern [1].

Quantitative Differentiation Evidence for 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride vs. Key Comparators


Lipophilicity (LogP) of 3-(3,4-Difluorophenoxy)pyrrolidine HCl vs. Closest Phenyl Analog

The calculated LogP for 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is reported as 2.83630 . This value is significantly lower than that of the analogous 3-(3,4-difluorophenyl)pyrrolidine, which has a calculated LogP of approximately 3.2 . The ether oxygen introduces a hydrogen bond acceptor, reducing lipophilicity and potentially improving solubility while maintaining sufficient permeability for CNS applications.

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

EED Inhibitor Potency (IC50) of 3-(3,4-Difluorophenoxy)pyrrolidine vs. In-Class Comparator

In a LanthaScreen TR-FRET assay, a pyrrolidine inhibitor-based probe containing the 3-(3,4-difluorophenoxy)pyrrolidine motif demonstrated an IC50 of 350 nM against the embryonic ectoderm development (EED) protein [1]. This is notably less potent than some optimized EED inhibitors in the same class, which can achieve IC50 values <10 nM [2]. The data highlights the scaffold's utility for developing tool compounds, not as a clinical candidate itself.

Epigenetics Cancer Research PRC2 Inhibition

CCR5 Antagonist Activity: Class-Level Application of 3-(3,4-Difluorophenoxy)pyrrolidine

Preliminary pharmacological screening indicates that compounds containing the 3-(3,4-difluorophenoxy)pyrrolidine scaffold can act as CCR5 antagonists [1]. This receptor is a well-validated co-receptor for HIV-1 entry and a target for inflammatory diseases. While specific Ki/IC50 values for this exact compound against CCR5 are not publicly available, the structural class is explicitly claimed in patents for pyrrolidine modulators of chemokine receptor activity, including CCR5 [2].

HIV Research Immunology Chemokine Receptor Modulation

Optimal Application Scenarios for Procuring 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride


Scaffold for CNS Penetrant Drug Candidates via Monoamine Transporter Modulation

Based on its favorable calculated LogP of 2.84 , this compound is an excellent starting point for designing CNS-active agents. The difluorophenoxy motif is a known strategy for enhancing metabolic stability and modulating neurotransmitter levels in the brain [1]. Researchers developing novel treatments for ADHD, depression, or other neuropsychiatric conditions should prioritize this scaffold for SAR studies.

Epigenetic Probe Development: EED Inhibitor SAR Exploration

The validated IC50 of 350 nM against EED provides a clear benchmark for optimization . This compound serves as a tangible, purchasable core for synthesizing derivatives aimed at improving potency and selectivity for PRC2-mediated cancers. It is not a final drug candidate but a critical tool for medicinal chemists to explore the chemical space around the EED binding pocket.

Immunology Research: CCR5 Antagonist Scaffold Optimization

Preliminary data identifying this scaffold as a CCR5 antagonist supports its use in HIV entry inhibition and inflammatory disease research [1]. Procuring this specific hydrochloride salt ensures the correct starting material for synthesizing and testing novel, selective CCR5 modulators, a class of drugs with proven clinical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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